4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Overview
Description
4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a chemical compound belonging to the family of quinone imines. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a quinone imine core with a chloro substituent and a benzenesulfonamide group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the halogenation of quinone imines. One common method is the reaction of (chlorosulfanyl)benzenes with 4-(hydroxyimino)cyclohexa-2,5-dien-1-ones, followed by oxidation of sulfur(II) to sulfur(IV) with the quinone oxime . Another method involves the hydrohalogenation of quinone imines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the quinone imine core to hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different substituents on the quinone imine core.
Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinone imine derivatives.
Medicine: It is investigated for its potential use as an anticancer drug and as a pesticide.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with biological molecules. The quinone imine core can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This redox cycling is crucial for its cytotoxic effects, making it effective against cancer cells . The compound also targets specific enzymes and proteins involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide include:
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide: Exhibits higher fungicidal activity.
4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide: Known for its herbicidal activity.
N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide: Shares similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIVNMBKSOYXMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170920 | |
Record name | 4-Chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38250-73-6 | |
Record name | 4-Chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38250-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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